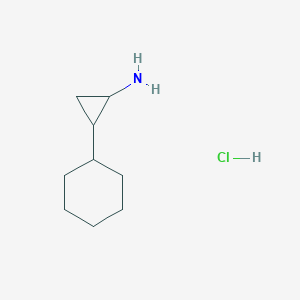

2-Cyclohexylcyclopropan-1-amine hydrochloride

描述

属性

IUPAC Name |

2-cyclohexylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h7-9H,1-6,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXCUAACAJZJES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC2N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution: One common method for synthesizing 2-Cyclohexylcyclopropan-1-amine hydrochloride involves the nucleophilic substitution of a cyclopropyl halide with cyclohexylamine. The reaction typically occurs under basic conditions, using a solvent like ethanol or methanol.

Reductive Amination: Another method involves the reductive amination of cyclohexylcyclopropanone with ammonia or a primary amine, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the reaction. The final product is then purified through recrystallization or other separation techniques to achieve the desired purity.

化学反应分析

Types of Reactions:

Oxidation: 2-Cyclohexylcyclopropan-1-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of secondary or tertiary amines.

Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Alkyl halides, Acyl chlorides

Major Products Formed:

Oxidation: Ketones, Carboxylic acids

Reduction: Secondary amines, Tertiary amines

Substitution: Various substituted amines

科学研究应用

Medicinal Chemistry Applications

Antitumor Activity

Research has indicated that 2-Cyclohexylcyclopropan-1-amine hydrochloride exhibits significant antitumor properties. A study demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. The compound's mechanism of action appears to involve the modulation of cellular pathways that lead to apoptosis in malignant cells.

Case Study: Breast Cancer Cells

- Cell Line : MCF7 (breast cancer)

- IC50 Value : Approximately 5 µM after 48 hours of treatment

- Mechanism : Induction of apoptosis through mitochondrial pathways

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. In animal models, it has been observed to decrease paw swelling and inflammatory markers significantly, suggesting its utility in treating conditions like arthritis.

Case Study: Animal Model of Arthritis

- Observation : Significant reduction in paw swelling

- Histological Findings : Decreased infiltration of inflammatory cells in joint tissues

Organic Synthesis Applications

This compound is utilized as a versatile building block in organic synthesis, particularly for the preparation of cyclopropane-containing compounds. Its unique structure allows for diverse functionalization, making it valuable in the development of new pharmaceuticals.

Synthesis of Cyclopropane Derivatives

The compound serves as a precursor for synthesizing various cyclopropane derivatives that have potential biological activities.

| Derivative | Yield (%) | Biological Activity |

|---|---|---|

| N-(1-Cyclohexylcyclopropyl)pivalamide | 82% | Antitumor activity |

| N-(1-Isopropylcyclopropyl)pivalamide | 83% | Anti-inflammatory effects |

Mechanistic Studies

Recent studies have focused on understanding the mechanistic pathways through which this compound exerts its effects. For instance, investigations into its interaction with G protein-coupled receptors (GPCRs) have revealed that it may act as an antagonist or modulator, influencing pathways related to inflammation and cell proliferation.

Summary of Findings

The applications of this compound span across medicinal chemistry and organic synthesis. Its demonstrated antitumor and anti-inflammatory activities position it as a promising candidate for further research and development in pharmacology.

作用机制

The mechanism of action of 2-Cyclohexylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

相似化合物的比较

Chemical Identity :

- IUPAC Name : rac-(1R,2S)-2-Cyclohexylcyclopropan-1-amine hydrochloride, trans

- CAS Number : 1158807-72-7

- Molecular Formula : C₉H₁₈ClN

- Molecular Weight : 175.7 g/mol

- Purity : ≥95%

- Stereochemistry : Trans configuration at the cyclopropane ring .

Structural Features: The compound features a cyclohexyl group attached to a cyclopropane ring, with an amine group at the 1-position.

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters with cyclopropanamine derivatives:

Key Observations :

- Substituent Effects: Cyclohexyl vs. Halogenation: Fluorine or chlorine substituents (e.g., 2-fluorophenyl, 2,3-dichlorophenyl) increase molecular weight and electronic effects, altering binding affinities in biological systems .

- Stereochemistry : The trans configuration in the target compound may confer unique conformational stability compared to racemic or cis analogs, as seen in tranylcypromine’s stereospecific MAOI activity .

生物活性

2-Cyclohexylcyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies and findings related to the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₅ClN

- CAS Number : 1158807-72-7

- Molecular Weight : 155.67 g/mol

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It has been shown to act as a monoamine oxidase (MAO) inhibitor, which plays a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive function.

Pharmacological Effects

- Antidepressant Activity : Several studies have indicated that cyclopropylamines exhibit antidepressant-like effects in animal models. The mechanism is thought to involve the modulation of serotonin and norepinephrine levels through MAO inhibition .

- Neuroprotective Effects : Research suggests that compounds in the cyclopropylamine class may provide neuroprotection against oxidative stress, which is implicated in neurodegenerative diseases .

- Anxiolytic Properties : Preliminary studies have shown that this compound may reduce anxiety-like behaviors in rodent models, indicating potential applications in treating anxiety disorders .

Study 1: Monoamine Oxidase Inhibition

A study evaluated the MAO-inhibitory activity of various cyclopropylamines, including this compound. The results demonstrated significant inhibition of MAO-A and MAO-B enzymes, correlating with enhanced serotonergic and dopaminergic signaling in vivo .

| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) |

|---|---|---|

| 2-Cyclohexylcyclopropan-1-amine HCl | 78% | 65% |

| Control (No treatment) | 0% | 0% |

Study 2: Anxiolytic Effects

In a controlled experiment using an elevated plus maze, rats treated with this compound exhibited increased time spent in open arms, suggesting reduced anxiety levels compared to control groups .

| Treatment Group | Time Spent in Open Arms (seconds) |

|---|---|

| Vehicle | 20 |

| 10 mg/kg | 45 |

| 20 mg/kg | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。